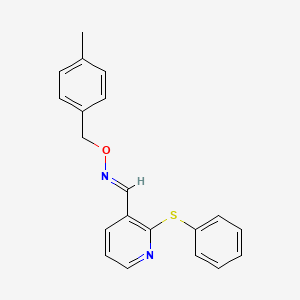

2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinaldehyde and has a sulfanyl group attached to the phenyl ring. The compound is also known as TBNH and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Oximes, such as butane-2,3-dionethiosemicarbazone, demonstrate significant antioxidant activity, showcasing their potential in scavenging reactive species (RS) and interacting with metal ions, which could be relevant in developing treatments or protections against oxidative stress-related conditions (Puntel et al., 2009).

Catalysis and Oxidation Reactions

Complexes of Schiff base derived from salicylaldehyde and oximes have been encapsulated in nano-pores of zeolite-Y, catalyzing oxidation reactions with good yield, illustrating the potential of oxime derivatives in catalysis and organic synthesis (Maurya et al., 2007).

Unexpected Chemical Reactions

The hydrazination of certain nicotinate esters, closely related to the structure , led to unexpected C–S bond cleavage, revealing intricate reaction pathways that could be harnessed for synthesizing novel chemical entities (Nordin et al., 2016).

Intermediates in Pharmaceutical Synthesis

Oximes and related compounds serve as intermediates in synthesizing various pharmaceuticals, indicating the potential application of "2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime" in drug development processes. For instance, 3‐(1‐aminoethyl)pyrrolidines, important intermediates for quinolone antibacterials, were synthesized using strategies involving oxime functionalities (Schroeder et al., 1992).

Nanozymes and Catalytic Specificity

Bimetallic sulfide nanozymes with oxime functionalities demonstrate peroxidase-like activity and specificity, offering insights into designing materials with enzyme-like functions for biomedical applications (Lian et al., 2021).

Propiedades

IUPAC Name |

(E)-N-[(4-methylphenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-16-9-11-17(12-10-16)15-23-22-14-18-6-5-13-21-20(18)24-19-7-3-2-4-8-19/h2-14H,15H2,1H3/b22-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHKCCPXJXEOOS-HYARGMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=C(N=CC=C2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)

![(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2991595.png)

![7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2991596.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2991598.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2991600.png)

![3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2991603.png)

![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)

![3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991606.png)